

Scale-up Synthesis of 5-Aminopyridazine 1-oxide: Application Notes and Protocols

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Compound of Interest

Compound Name: 5-Aminopyridazine 1-oxide

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Abstract

This document provides detailed application notes and protocols for the scale-up synthesis of **5-Aminopyridazine 1-oxide**, a heterocyclic compound of interest in pharmaceutical and medicinal chemistry. The synthesis is a two-step process commencing with the preparation of the key intermediate, 2-Phenyl-1,3,4-oxadiazin-6-one 4-oxide, followed by a cycloaddition reaction with an appropriate ynamine. This guide presents optimized reaction conditions, scalable experimental procedures, and comprehensive data to facilitate the efficient and reproducible production of the target compound in a laboratory or pilot plant setting.

Data Presentation

Table 1: Synthesis of 2-Phenyl-1,3,4-oxadiazin-6-one 4-oxide - Reactants and Yields

Reagent	Molecular Weight (g/mol)	Molar Eq.	Quantity (for 10g scale)
N-Benzoyl- α -bromohydroxamic acid	246.06	1.0	10.0 g
Sodium Hydride (60% dispersion in mineral oil)	40.00	1.1	1.79 g
Tetrahydrofuran (THF)	-	-	200 mL
Product			
2-Phenyl-1,3,4-oxadiazin-6-one 4-oxide	192.15	-	~7.0 g (89% yield)

Table 2: Synthesis of 5-Amino-3-phenyl-4-substituted-pyridazine 1-oxide - Reaction Conditions and Yields

Ynamine Reactant (7)	R' Group	Reaction Time (h)	Temperature (°C)	Solvent	Yield (%)
N,N-Diethyl-1-propynamine	Methyl	18	25	Dichloromethane	85
N,N-Dimethyl-1-propynamine	Methyl	24	25	Dichloromethane	78
N,N-Diethyl-1-butynamine	Ethyl	20	25	Dichloromethane	82
N,N-Diethylphenyl ethynylamine	Phenyl	12	40 (reflux)	Dichloromethane	91

Experimental Protocols

Part 1: Synthesis of 2-Phenyl-1,3,4-oxadiazin-6-one 4-oxide

This protocol outlines the preparation of the key intermediate required for the synthesis of **5-Aminopyridazine 1-oxide**.

Materials:

- N-Benzoyl- α -bromohydroxamic acid
- Sodium Hydride (60% dispersion in mineral oil)
- Anhydrous Tetrahydrofuran (THF)
- Ethyl acetate
- Hexane
- Standard laboratory glassware
- Magnetic stirrer
- Ice bath
- Rotary evaporator

Procedure:

- **Reaction Setup:** In a flame-dried 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add N-Benzoyl- α -bromohydroxamic acid (10.0 g, 40.6 mmol).
- **Solvent Addition:** Add 200 mL of anhydrous THF to the flask and stir the mixture until the solid is fully dissolved.
- **Cooling:** Cool the solution to 0 °C using an ice bath.

- **Addition of Sodium Hydride:** While maintaining the temperature at 0 °C, slowly add sodium hydride (1.79 g of 60% dispersion, 44.7 mmol) portion-wise over 30 minutes. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.
- **Reaction:** Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4 hours.
- **Quenching:** Carefully quench the reaction by the slow addition of 50 mL of saturated aqueous ammonium chloride solution.
- **Extraction:** Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).
- **Washing:** Wash the combined organic layers with brine (100 mL), dry over anhydrous sodium sulfate, and filter.
- **Concentration:** Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude solid.
- **Purification:** Recrystallize the crude solid from an ethyl acetate/hexane mixture to afford 2-Phenyl-1,3,4-oxadiazin-6-one 4-oxide as a crystalline solid.

Part 2: Scale-up Synthesis of 5-Amino-3-phenyl-4-substituted-pyridazine 1-oxide

This protocol describes the general procedure for the cycloaddition reaction to form the final product.

Materials:

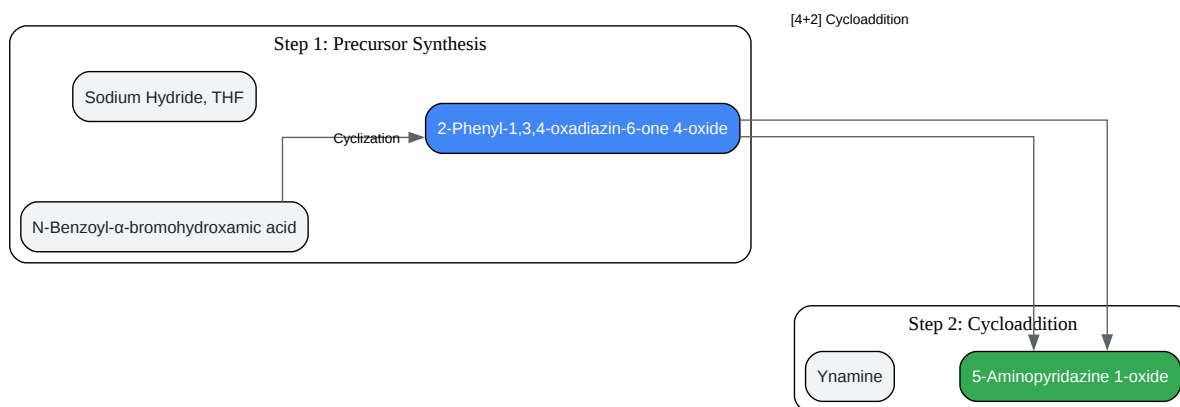
- 2-Phenyl-1,3,4-oxadiazin-6-one 4-oxide
- Ynamine (e.g., N,N-Diethyl-1-propynamine)
- Anhydrous Dichloromethane (DCM)
- Standard laboratory glassware

- Magnetic stirrer
- Rotary evaporator

Procedure:

- **Reaction Setup:** In a 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve 2-Phenyl-1,3,4-oxadiazin-6-one 4-oxide (5.0 g, 26.0 mmol) in 100 mL of anhydrous DCM.
- **Addition of Ynamine:** To the stirred solution, add the ynamine (1.1 molar equivalents, 28.6 mmol) dropwise at room temperature.
- **Reaction:** Stir the reaction mixture at the temperature and for the duration specified in Table 2 for the chosen ynamine. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- **Concentration:** Upon completion of the reaction, concentrate the mixture under reduced pressure using a rotary evaporator to obtain the crude product.
- **Purification:** Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to yield the pure **5-Aminopyridazine 1-oxide** derivative.

Mandatory Visualization



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Caption: Synthetic workflow for **5-Aminopyridazine 1-oxide**.

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